3,4-Dihydroxyphenylglycol, (S)-

Beschreibung

Contextualization within Catecholamine Neurobiology Research

(S)-3,4-Dihydroxyphenylglycol is intrinsically linked to the life cycle of norepinephrine (B1679862), a central catecholamine in the nervous system. Norepinephrine functions as a key neurotransmitter in the sympathetic nervous system and the brain, involved in functions from the "fight-or-flight" response to regulating attention and mood. wikipedia.orgebi.ac.uk

The synthesis of norepinephrine begins with the amino acid tyrosine, which undergoes a series of enzymatic conversions to first become L-DOPA, then dopamine (B1211576), and finally norepinephrine. wikipedia.orgcvpharmacology.com After its release from a neuron and interaction with adrenergic receptors, norepinephrine is cleared from the synaptic cleft. A significant portion (around 90%) is transported back into the nerve terminal via a reuptake mechanism. cvpharmacology.com

It is within these neurons that the majority of norepinephrine metabolism occurs, a process that directly leads to the formation of (S)-3,4-Dihydroxyphenylglycol. researchgate.netresearchgate.net This intraneuronal breakdown pathway is initiated by the enzyme monoamine oxidase (MAO), which converts norepinephrine into an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). mdpi.comresearchgate.net Subsequently, this aldehyde is rapidly converted to (S)-3,4-Dihydroxyphenylglycol (DOPEG) by the action of aldehyde or aldose reductase. researchgate.netmdpi.com This intraneuronal deamination is the principal pathway for norepinephrine metabolism, accounting for the breakdown of over 85% of the norepinephrine produced in sympathetic nerves at rest. up.pt

Table 1: Metabolic Pathway of Norepinephrine to (S)-3,4-Dihydroxyphenylglycol This interactive table outlines the primary intraneuronal metabolic cascade.

| Precursor | Enzyme | Product |

|---|---|---|

| Norepinephrine | Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) |

| 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Aldehyde Reductase / Aldose Reductase | (S)-3,4-Dihydroxyphenylglycol (DOPEG) |

DOPEG can then be further metabolized outside the neuron. The enzyme Catechol-O-methyltransferase (COMT) converts DOPEG to 3-methoxy-4-hydroxyphenylglycol (MHPG). researchgate.netamegroups.org This entire cascade, from norepinephrine to its final metabolites, is a cornerstone of catecholamine neurobiology research.

Significance as a Biochemical Marker in Research

A biochemical marker is a substance used as an indicator of a biological state, and (S)-3,4-Dihydroxyphenylglycol serves this purpose with notable specificity. numberanalytics.com Its significance as a marker stems directly from its origin story: the vast majority of DOPEG is produced within sympathetic neurons. researchgate.netup.pt This makes its measurement in plasma, urine, or cerebrospinal fluid a valuable and direct reflection of intraneuronal norepinephrine turnover and, by extension, the activity of the sympathetic nervous system.

Researchers utilize DOPEG levels to:

Assess Sympathetic Tone: Fluctuations in DOPEG levels can indicate changes in the rate at which norepinephrine is being released and metabolized within neurons, providing a snapshot of sympathetic nervous system activity in both healthy and diseased states. nih.gov

Study Norepinephrine Reuptake and Metabolism: By measuring DOPEG, scientists can investigate the efficiency of the norepinephrine transporter (NET) and the activity of monoamine oxidase.

Investigate Neurological and Cardiovascular Disorders: Abnormalities in catecholamine systems are implicated in a range of conditions. nih.govnih.gov Measuring DOPEG can provide insights into the pathophysiology of disorders involving sympathetic hyper- or hypo-function. nih.gov

The development of reliable analytical methods, such as high-performance liquid chromatography (HPLC), to quantify DOPEG in biological samples has been crucial for its application as a robust biochemical marker in clinical and basic research. researchgate.net

Overview of Core Academic Research Areas

Academic inquiry into (S)-3,4-Dihydroxyphenylglycol is concentrated in several key areas, reflecting its diverse biological relevance.

Neurodegenerative Disorders: A prominent area of research is the "catecholaldehyde hypothesis," which posits that aldehyde intermediates of catecholamine metabolism, such as DOPEGAL (the direct precursor to DOPEG), may be neurotoxic. mdpi.comresearchgate.net This hypothesis suggests that an accumulation of these reactive aldehydes could contribute to the neurodegenerative processes seen in conditions like Parkinson's disease. mdpi.com Research in this field investigates the mechanisms of aldehyde-induced cell damage and the role of detoxifying enzymes, like aldehyde dehydrogenase, in preventing it. researchgate.net

Cardiovascular and Neurocardiology Research: The intricate link between the nervous and cardiovascular systems, known as the brain-heart axis, is a major focus. nih.govquanterix.com Since DOPEG is a reliable marker of sympathetic neuronal activity, it is used in studies exploring the role of the sympathetic nervous system in cardiovascular health and disease. nih.govresearchgate.net Research areas include hypertension, heart failure, and the cardiovascular complications of neurological conditions. mdpi.comutah.edu

Antioxidant and Nutraceutical Research: Separate from its role in neurobiology, a compound identified as 3,4-dihydroxyphenylglycol (B133932) (DHPG) is found naturally in olives and olive oil by-products. researchgate.netresearchgate.net A significant body of research has demonstrated that this compound possesses potent antioxidant and anti-inflammatory properties. researchgate.netplos.org Studies have investigated its ability to protect against oxidative stress and its potential synergistic effects with other olive polyphenols like hydroxytyrosol (B1673988). nih.gov

Table 2: Summary of Core Research Areas for (S)-3,4-Dihydroxyphenylglycol This interactive table provides an overview of key research fields and findings.

| Research Area | Focus of Investigation | Key Findings |

|---|---|---|

| Neurodegeneration | Role of the precursor DOPEGAL in neuronal cell death (Catecholaldehyde Hypothesis). mdpi.comresearchgate.net | The aldehyde precursor to DOPEG is potentially neurotoxic; impaired detoxification may contribute to neurodegenerative diseases. researchgate.net |

| Neurocardiology | Use of DOPEG as a marker for sympathetic nervous system activity in cardiovascular regulation and disease. nih.govquanterix.com | DOPEG levels provide insights into the interplay between the nervous and cardiovascular systems in health and disease. nih.gov |

| Antioxidant Research | Investigation of DHPG from natural sources (e.g., olives) for its protective effects against oxidative stress. researchgate.netnih.gov | DHPG exhibits significant antioxidant properties and may have a neuroprotective effect in certain contexts. researchgate.net |

| Analytical Chemistry | Development of sensitive and reliable methods for quantifying DOPEG in biological fluids and tissues. researchgate.net | Accurate HPLC-based methods enable the use of DOPEG as a reliable biochemical marker. researchgate.net |

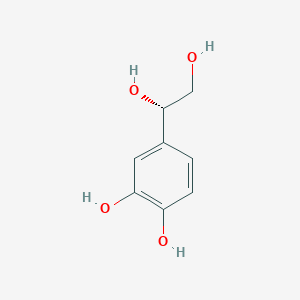

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

55254-51-8 |

|---|---|

Molekularformel |

C8H10O4 |

Molekulargewicht |

170.16 g/mol |

IUPAC-Name |

4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |

InChI-Schlüssel |

MTVWFVDWRVYDOR-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[C@@H](CO)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C(CO)O)O)O |

Herkunft des Produkts |

United States |

Stereochemistry and Isomeric Forms in Research

Importance of the (S)-Stereoisomer

In scientific literature, (S)-3,4-Dihydroxyphenylglycol is primarily recognized as one of the two enantiomers of DHPG. While it is commercially available for research purposes and is known to be an intermediate in tyrosine metabolism, dedicated studies focusing specifically on the unique biological functions or importance of the (S)-isomer as a distinct entity are limited. vulcanchem.com Its main relevance in research is often as a component of the racemic mixture (DL-DHPG) or as a stereochemical reference point. The Human Metabolome Database includes a distinct entry for the (S)-isomer, acknowledging its place within the metabolic landscape, though extensive research on its specific activity is not widely documented. hmdb.ca

Characterization and Research Applications of DL- and (R)-Forms

In contrast to the (S)-isomer, the racemic mixture and the (R)-enantiomer of DHPG are more extensively characterized in research settings.

The (R)-3,4-Dihydroxyphenylglycol isomer is noted to be a significant metabolite of the neurotransmitters norepinephrine (B1679862) and epinephrine (B1671497). ontosight.ai As such, its measurement in biological samples is used as a valuable indicator of norepinephrine turnover and sympathetic nervous system activity. ontosight.ai Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to quantify (R)-DHPG levels for insights into various physiological and pathological states. ontosight.ai

The racemic mixture, DL-3,4-Dihydroxyphenylglycol , is frequently used in research to investigate the general biological effects of the compound. As an active metabolite of norepinephrine, it has been the subject of various in vitro and in vivo studies. caymanchem.com Research has highlighted its antioxidant and anti-inflammatory properties. In cell-free assays, DL-DHPG effectively scavenges DPPH radicals. caymanchem.com In studies using isolated mouse peritoneal macrophages, the compound has been shown to reduce lipopolysaccharide (LPS)-induced nitrite (B80452) production and decrease the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). caymanchem.commdpi.com Further research has explored its neuroprotective effects in animal models of diabetes. nih.gov

Table 1: In Vitro Anti-inflammatory Effects of DL-3,4-Dihydroxyphenylglycol

| Research Model | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Isolated Mouse Peritoneal Macrophages | DL-DHPG (50 and 100 µM) | Reduces LPS-induced nitrite production. | caymanchem.com |

| Isolated Mouse Peritoneal Macrophages | DL-DHPG (50 and 100 µM) | Decreases LPS-induced increases in iNOS and COX-2 levels. | caymanchem.com |

| Isolated Mouse Peritoneal Macrophages | DL-DHPG | Inhibits LPS-induced degradation of IκBα. | caymanchem.com |

Stereospecificity in Biological Processes within Research Models

The formation of DHPG in the body is an enzymatic process that exhibits stereospecificity. The precursor, norepinephrine, exists naturally and acts in the body as the (R)-(-)-norepinephrine stereoisomer. The metabolic cascade begins when (R)-norepinephrine is deaminated by monoamine oxidase (MAO) to form the intermediate 3,4-dihydroxymandelaldehyde (B87611) (DOPEGAL or DHMAL). nih.govnih.gov

This aldehyde intermediate is prochiral. The subsequent reduction of the aldehyde group to an alcohol group is what forms DHPG, and this step is catalyzed by specific enzymes, primarily aldose reductase and to a lesser extent, aldehyde reductase. nih.govnih.govmdpi.com Research in human sympathetic neurons indicates that aldose reductase is more effective and plays a more significant role in this conversion than aldehyde reductase. nih.govresearchgate.net

The enzymatic reduction of the prochiral aldehyde is highly stereospecific. The literature identifies (R)-3,4-Dihydroxyphenylglycol as the key biological metabolite formed from endogenous norepinephrine. ontosight.ai This suggests that the reductase enzymes involved preferentially produce the (R)-isomer. This stereospecificity in its biosynthesis explains the focus on the (R)-isomer in clinical and physiological research and the corresponding scarcity of studies on the (S)-isomer as a primary endogenous metabolite.

Biosynthetic and Metabolic Pathways of S 3,4 Dihydroxyphenylglycol

Endogenous Formation Pathways

The primary route for the formation of DHPG within the body involves a series of enzymatic reactions that begin with the catecholamines norepinephrine (B1679862) and epinephrine (B1671497).

The initial and rate-limiting step in the intraneuronal metabolism of norepinephrine and epinephrine is oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase (MAO). nih.govmdpi.comhmdb.ca MAO, particularly the MAO-A isoform found in sympathetic nerves, converts cytoplasmic norepinephrine and epinephrine into the unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde (B87611) (DOPEGAL). nih.govmdpi.comnih.gov This process is crucial for clearing these neurotransmitters from the neuronal cytoplasm. mdpi.comnih.gov

Following its formation, DOPEGAL is rapidly metabolized. nih.govmdpi.com The primary pathway for DOPEGAL metabolism involves its reduction to DHPG. nih.govmdpi.com This conversion is favored because DOPEGAL, possessing a beta-hydroxyl group, preferentially binds to aldehyde/aldose reductases over aldehyde dehydrogenases. nih.gov

The reduction of DOPEGAL to DHPG is catalyzed by several enzymes, including aldehyde reductase, aldose reductase, and specific alcohol dehydrogenases (ADHs). nih.govmdpi.com Human class II alcohol dehydrogenase (π-ADH) exhibits a particularly high efficiency in catalyzing this reaction, with significantly higher catalytic ratios compared to class I ADH isozymes. nih.govpnas.orgpnas.org Studies have also implicated alcohol dehydrogenase 1B (ADH1B) and alcohol dehydrogenase 7 (ADH7) in the formation of DHPG from DOPEGAL. bio-rad.com The high catalytic activity of these enzymes ensures the efficient conversion of the potentially toxic aldehyde intermediate, DOPEGAL, into the more stable DHPG. nih.govpnas.org

Table 1: Key Enzymes in the Endogenous Formation of (S)-3,4-Dihydroxyphenylglycol

| Enzyme | Precursor | Product | Pathway Step |

| Monoamine Oxidase (MAO-A) | Norepinephrine, Epinephrine | 3,4-Dihydroxymandelaldehyde (DOPEGAL) | Oxidative Deamination |

| Aldehyde Reductase (AR) / Aldose Reductase | 3,4-Dihydroxymandelaldehyde (DOPEGAL) | (S)-3,4-Dihydroxyphenylglycol (DHPG) | Reduction |

| Alcohol Dehydrogenase (e.g., ADH1B, ADH7, π-ADH) | 3,4-Dihydroxymandelaldehyde (DOPEGAL) | (S)-3,4-Dihydroxyphenylglycol (DHPG) | Reduction |

Further Metabolic Transformations

Once formed, DHPG undergoes further metabolic processing, primarily through methylation, which is a critical step in its eventual elimination from the body.

DHPG is a substrate for the enzyme catechol-O-methyltransferase (COMT). nih.govhmdb.ca COMT catalyzes the O-methylation of DHPG to produce 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.govhmdb.caevitachem.com This reaction is a key step in the extraneuronal metabolism of catecholamine byproducts. researchgate.net Inhibition of COMT leads to an accumulation of DHPG, highlighting the enzyme's significant role in its clearance. nih.gov

The entire metabolic sequence involving DHPG is an integral part of the broader tyrosine metabolism pathway. umaryland.eduumaryland.edu Tyrosine is the amino acid precursor for the synthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. amegroups.org The breakdown of norepinephrine and epinephrine through the MAO and COMT pathways, which generates DHPG and its subsequent metabolites, represents the final stages of the metabolic lifecycle of these tyrosine-derived neurotransmitters. umaryland.edunih.gov

Table 2: Further Metabolic Transformations of (S)-3,4-Dihydroxyphenylglycol

| Enzyme | Substrate | Product | Pathway Step |

| Catechol-O-methyltransferase (COMT) | (S)-3,4-Dihydroxyphenylglycol (DHPG) | 3-Methoxy-4-hydroxyphenylglycol (MHPG) | O-Methylation |

Neurobiological Roles and Mechanisms of Action in Preclinical Models

Role as a Norepinephrine (B1679862) Turnover Marker

DHPG is synthesized from norepinephrine through the action of monoamine oxidase (MAO) within noradrenergic neurons. bohrium.comnih.gov Consequently, its levels serve as a reliable indicator of norepinephrine turnover, reflecting the rate at which norepinephrine is released, taken up, and metabolized.

Insights into Sympathetic Nervous System Activity in Research Models

The concentration of DHPG in plasma and tissues is widely used to gauge the activity of the sympathetic nervous system in preclinical studies. physiology.orgresearchgate.net Research in animal models, such as rats, has demonstrated a strong correlation between plasma DHPG levels and sympathetic nervous system activity under both normal and manipulated conditions. For instance, studies have shown that interventions known to alter sympathetic tone, such as the administration of clonidine (B47849) (which reduces sympathetic outflow) or guanethidine, lead to corresponding changes in plasma DHPG concentrations. nih.gov This relationship underscores the value of DHPG as a dynamic marker of sympathetic function.

In spontaneously hypertensive rats (SHR), a common model for essential hypertension, alterations in DHPG levels in specific brain regions and in the myocardium provide insights into the role of the sympathetic nervous system in the pathophysiology of this disease. researchgate.netnih.gov Furthermore, studies investigating the effects of voluntary exercise in rats have utilized hypothalamic DHPG concentrations as an index of reduced noradrenergic neuronal activity, which is associated with a lower sympathetic tone. physiology.org

Correlation with Noradrenergic Neuronal Activity in Preclinical Settings

The link between DHPG levels and noradrenergic neuronal activity is well-established in preclinical research. physiology.orgnih.gov Studies have demonstrated that changes in the firing rate of noradrenergic neurons are directly reflected in the levels of DHPG in the brain and peripheral tissues. For example, pharmacological agents that stimulate or inhibit noradrenergic neurons lead to corresponding increases or decreases in DHPG concentrations. nih.gov This direct correlation allows researchers to use DHPG as a reliable proxy for assessing the real-time activity of noradrenergic pathways in various experimental paradigms.

Impact on Norepinephrine Transporter (NET) Functionality

The norepinephrine transporter (NET) is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. nih.gov DHPG plays a crucial role in studies investigating NET function.

Biochemical Marker for NET Inhibition Studies

DHPG has proven to be an invaluable biochemical marker for assessing the efficacy of norepinephrine transporter (NET) inhibitors. bohrium.comresearchgate.net Since a significant portion of DHPG is formed from norepinephrine that has been taken back into the neuron by NET, inhibition of this transporter leads to a decrease in intracellular norepinephrine available for metabolism by MAO, resulting in lower DHPG levels. bohrium.comresearchgate.net

Studies utilizing selective NET inhibitors like edivoxetine (B1671106) and atomoxetine (B1665822) have demonstrated a significant reduction in DHPG concentrations in both plasma and cerebrospinal fluid (CSF). bohrium.com This reduction serves as a direct pharmacodynamic marker of NET engagement and inhibition. The ratio of DHPG to norepinephrine is often used as a sensitive indicator of NET function, with a decrease in this ratio signifying NET blockade. nih.govahajournals.org

| Study Focus | Model/Subjects | Key Findings | Reference |

| Assessment of NET inhibition | Healthy male subjects | Edivoxetine and atomoxetine decreased DHPG in plasma, CSF, and urine, confirming NET inhibition. | bohrium.com |

| Sensitivity of NET blockade markers | Healthy volunteers | The plasma and urine DHPG/NE ratio was a sensitive marker for NET inhibition by duloxetine. | nih.govahajournals.org |

| NET function assessment | Healthy subjects | Atomoxetine treatment was associated with a decrease in DHPG in central and peripheral compartments. | researchgate.net |

Association with Central Nervous System NET Dysfunction in Animal Models

In animal models of central nervous system (CNS) disorders where NET dysfunction is implicated, DHPG levels serve as a critical diagnostic and research tool. For instance, in mouse models of postural orthostatic tachycardia syndrome (POTS) with a mutation in the NET gene, there are significant alterations in DHPG levels, reflecting the impaired transporter function. biologists.com These models exhibit reduced brain and sympathetic norepinephrine transport, leading to elevated plasma and urine norepinephrine levels and decreased DHPG concentrations. biologists.com This biochemical profile mirrors the observations in human patients and validates the use of these animal models for studying the pathophysiology of NET-related disorders.

Modulation of Central Monoamine Neurotransmitter Turnover

DHPG is intricately involved in the broader network of monoamine neurotransmission within the central nervous system. mdpi.com Norepinephrine, its precursor, is part of the catecholamine family, which also includes dopamine (B1211576). The metabolic pathways of these neurotransmitters are interconnected. For example, dopamine is converted to norepinephrine, and both are metabolized by MAO and catechol-O-methyltransferase (COMT). mdpi.com Therefore, changes in DHPG levels can reflect broader shifts in monoamine metabolism and turnover. In preclinical models of neuropsychiatric and neurodegenerative disorders, alterations in the levels of DHPG, alongside other monoamine metabolites, provide a more comprehensive picture of the underlying neurochemical imbalances. nih.gov

Implications of Precursor Metabolites in Neurobiology

Analysis of 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) in Neurotoxicity Research

The immediate precursor to (S)-3,4-Dihydroxyphenylglycol is 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL). mdpi.com This aldehyde metabolite, formed from the action of monoamine oxidase A (MAO-A) on norepinephrine, has been implicated as a key neurotoxic agent in preclinical studies. wikipedia.orgnih.gov The "catecholaldehyde hypothesis" posits that such reactive aldehydes are central to the neurodegenerative processes observed in diseases like Alzheimer's and Parkinson's disease. wikipedia.org

Research has demonstrated that DOPEGAL is toxic to neuronal cells. nih.govmdpi.com For example, injection of DOPEGAL into the brains of rodents has been shown to cause the loss of adrenergic neurons. nih.gov In vitro studies have also confirmed its cytotoxicity, with low micromolar concentrations being sufficient to kill PC-12 cells, a cell line commonly used in neuroscience research. mdpi.com The neurotoxicity of DOPEGAL is attributed to its ability to generate free radicals and induce mitochondrial permeability transition. nih.gov

Furthermore, in the context of Alzheimer's disease, studies on post-mortem brain tissue have found significantly increased levels of DOPEGAL and MAO-A in the locus coeruleus, a brain region with a high concentration of noradrenergic neurons that undergoes substantial degeneration in the disease. nih.gov Specifically, there were 2.8-fold and 3.6-fold increases in DOPEGAL and MAO-A, respectively, in the locus coeruleus of Alzheimer's patients compared to controls. nih.gov This accumulation of a known neurotoxin strongly suggests its involvement in the neuronal death characteristic of the disease. nih.gov

Recent research has also uncovered a specific mechanism by which DOPEGAL may contribute to the pathology of Alzheimer's disease. It has been shown to activate asparagine endopeptidase (AEP), an enzyme that cleaves the Tau protein into a form that is more prone to aggregation and propagation. nih.gov This process leads to neurotoxicity in the locus coeruleus and the subsequent spread of Tau pathology to other brain regions. nih.gov

Detoxification Mechanisms Involving Aldehyde Dehydrogenases

The primary mechanism for detoxifying DOPEGAL within the cell involves its conversion by aldehyde dehydrogenases (ALDHs). mdpi.comwikipedia.org These enzymes catalyze the oxidation of DOPEGAL to the less toxic carboxylic acid, 3,4-dihydroxymandelic acid (DOMA). mdpi.comnih.gov Another detoxification pathway involves the reduction of DOPEGAL by aldehyde/aldose reductase (AR) to form DHPG. mdpi.com

The efficiency of these detoxification pathways is crucial for neuronal health. A reduction in ALDH activity can lead to the accumulation of toxic aldehydes like DOPEGAL, contributing to cellular damage. conicet.gov.ar In fact, ALDH2, a key mitochondrial enzyme, is particularly important in metabolizing biogenic aldehydes. conicet.gov.arnih.gov Inhibition or genetic variations that impair the function of ALDHs can increase the susceptibility to aldehyde-induced neurotoxicity. mdpi.com For instance, the fungicide benomyl, which inhibits ALDH, leads to the accumulation of the analogous dopamine-derived aldehyde, DOPAL. mdpi.com

The protective role of ALDHs has been demonstrated in various preclinical models. Activation of ALDH2 has been shown to be protective in cellular and animal models of neurotoxicity. mdpi.com Conversely, a decrease in ALDH expression and activity has been observed in the brains of patients with Parkinson's disease, further supporting the link between impaired aldehyde detoxification and neurodegeneration. researchgate.net

Antioxidant and Anti Inflammatory Research on S 3,4 Dihydroxyphenylglycol

Free Radical Scavenging Capabilities in In Vitro Systems

(S)-3,4-Dihydroxyphenylglycol has demonstrated notable antioxidant activity by neutralizing free radicals, which are unstable molecules that can cause cellular damage. researchgate.net This capacity is largely attributed to its chemical structure, specifically the presence of two hydroxyl groups on a benzene (B151609) ring, which allows it to donate electrons and stabilize free radicals. mdpi.com

DPPH Radical Scavenging Assays

The antioxidant potential of (S)-3,4-Dihydroxyphenylglycol has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a measurable decrease in its absorbance. mdpi.comnih.gov In these assays, (S)-3,4-Dihydroxyphenylglycol has shown potent radical-scavenging activity. plos.orgvulcanchem.com Studies have reported an IC50 value of approximately 10 μM, indicating the concentration required to scavenge 50% of the DPPH radicals. This demonstrates its significant capacity to counteract free radicals in a laboratory setting.

Immunomodulatory Effects in Cellular Models

In addition to its antioxidant properties, (S)-3,4-Dihydroxyphenylglycol exhibits immunomodulatory effects by influencing cellular responses to inflammatory stimuli.

Modulation of LPS-Induced Inflammatory Markers (Nitrite, iNOS, COX-2)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In cellular models, particularly murine peritoneal macrophages, (S)-3,4-Dihydroxyphenylglycol has been shown to counteract the inflammatory effects of LPS. acs.org

Research has demonstrated that (S)-3,4-Dihydroxyphenylglycol significantly reduces the production of nitrite (B80452), a stable end-product of nitric oxide (NO), in LPS-stimulated macrophages. acs.orgchemfaces.com This reduction is accompanied by a significant decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. acs.org Furthermore, (S)-3,4-Dihydroxyphenylglycol has been found to down-regulate the expression of cyclooxygenase-2 (COX-2), another key enzyme involved in the inflammatory pathway. acs.org

The table below summarizes the effects of (S)-3,4-Dihydroxyphenylglycol on iNOS and COX-2 expression in LPS-stimulated murine peritoneal macrophages. acs.org

| Marker | Concentration of (S)-3,4-Dihydroxyphenylglycol | Relative Expression (vs. LPS control) | p-value |

| iNOS | 50 μM | 0.37 ± 0.03 | p < 0.001 |

| 100 μM | 0.37 ± 0.01 | p < 0.001 | |

| COX-2 | 50 μM | 0.56 ± 0.05 | p < 0.05 |

| 100 μM | 0.37 ± 0.04 | p < 0.001 |

Inhibition of IκBα Degradation

The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. us.es In its inactive state, NF-κB is bound to an inhibitory protein called IκBα in the cytoplasm. us.es Upon stimulation by agents like LPS, IκBα is degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. us.esnih.gov

Studies have shown that (S)-3,4-Dihydroxyphenylglycol can prevent the degradation of IκBα in LPS-stimulated murine peritoneal macrophages. acs.org At a concentration of 100 μM, it significantly inhibited IκBα degradation, with a relative expression of 1.82 ± 0.09 compared to the LPS-treated group (p < 0.01). acs.org This suggests that (S)-3,4-Dihydroxyphenylglycol's anti-inflammatory effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.

Neuroprotective Effects in Experimental Models

The neuroprotective potential of (S)-3,4-Dihydroxyphenylglycol has been investigated in experimental models of neuronal stress.

Hypoxia-Reoxygenation Models in Brain Slices

Hypoxia-reoxygenation, a condition where tissue is deprived of oxygen and then re-exposed to it, can cause significant cellular damage, partly through oxidative stress. researchgate.net In experimental models using rat brain slices subjected to hypoxia-reoxygenation, (S)-3,4-Dihydroxyphenylglycol has demonstrated a neuroprotective effect. researchgate.netnih.govnih.gov

Studies have assessed its effect by measuring lactate (B86563) dehydrogenase (LDH) efflux, an indicator of cell death. researchgate.netnih.gov The administration of (S)-3,4-Dihydroxyphenylglycol has been shown to reduce LDH efflux, suggesting it helps preserve neuronal cell integrity under these stressful conditions. nih.govnih.gov This neuroprotective action is thought to be linked to its antioxidant properties, which help mitigate the oxidative damage induced by hypoxia-reoxygenation. researchgate.net

Impact on Retinal Nerve Cell Integrity in Diabetic Animal Models

Research in experimental models of type 1-like diabetes has highlighted the neuroprotective potential of (S)-3,4-Dihydroxyphenylglycol (DHPG) concerning retinal health. nih.govnih.gov In these studies, diabetic animal models exhibited significantly higher levels of oxidative stress markers and a corresponding decrease in the number of neuronal cells within the retinal tissue, which are characteristic pathologies of diabetic neuropathy. nih.govnih.govresearchgate.net

The administration of DHPG was shown to counteract these degenerative changes. nih.govnih.gov Treatment with DHPG led to a reduction in most of the measured oxidative stress variables. nih.gov Crucially, it also mitigated the loss of retinal nerve cells, suggesting a direct protective effect on the integrity of retinal tissue in a diabetic state. nih.govnih.gov This neuroprotective action was also associated with a decrease in lactate dehydrogenase (LDH) efflux in the brain, an indirect marker of cellular death. nih.gov

These findings underscore the potential of DHPG in preserving retinal cell structure under the hyperglycemic and oxidative stress conditions associated with diabetes. The research points to the compound's ability to interfere with the pathological processes that lead to neuronal cell loss in the retina, a key component of diabetic retinopathy. nih.govnih.govarvojournals.org

Table 1: Effects of (S)-3,4-Dihydroxyphenylglycol (DHPG) on Retinal Health in a Diabetic Rat Model

| Group | Condition | Key Findings on Retinal Integrity | Impact on Oxidative Stress Markers |

| Normoglycemic Rats (Control) | Healthy, non-diabetic | Normal, high number of neuronal cells. nih.govnih.gov | Low levels. nih.govnih.gov |

| Diabetic Rats (Untreated) | Induced diabetes | Significant loss of neuronal cells in retinal tissue. nih.govnih.govresearchgate.net | Significantly higher levels. nih.govnih.govresearchgate.net |

| Diabetic Rats + DHPG | Induced diabetes, treated with DHPG | Reduced loss of retinal cells compared to untreated diabetic rats. nih.govnih.gov | Reduced levels compared to untreated diabetic rats. nih.govnih.gov |

Synergistic Effects with Other Polyphenols (e.g., Hydroxytyrosol)

The protective effects of (S)-3,4-Dihydroxyphenylglycol are significantly enhanced when it is combined with other polyphenols, most notably hydroxytyrosol (B1673988) (HT), another phenolic antioxidant found in olives. nih.govnih.govnih.gov This synergy, where the combined effect is greater than the sum of the individual effects, has been observed across various experimental models. researchgate.netcabidigitallibrary.orgnih.gov

In the context of diabetic neuropathy, the co-administration of DHPG and HT in proportions similar to those found naturally in extra virgin olive oil resulted in improved neuroprotective and antioxidant outcomes compared to the administration of either polyphenol alone. nih.govnih.gov This enhanced effect was evident in the greater reduction of oxidative stress markers and a more pronounced preservation of retinal nerve cells in diabetic rats. nih.govnih.govnih.gov The combination also significantly reduced triglyceride levels, a key cardiovascular biomarker, more effectively than either compound on its own. nih.gov

The synergistic antioxidant activity of DHPG and HT has been demonstrated in other areas as well. Studies on the oxidative stability of vegetable oils found that a mixture of DHPG and HT was more effective at delaying oxidation than the individual compounds. researchgate.netcabidigitallibrary.orgmdpi.com This synergistic relationship was directly related to the concentration ratio of the two antioxidants. researchgate.netcabidigitallibrary.org Further research has identified synergistic protective effects in inhibiting platelet aggregation and mitigating heat stress-induced reproductive damage in animal models. bohrium.comgoogle.comnih.gov

Table 2: Summary of Observed Synergistic Effects of DHPG and Hydroxytyrosol (HT)

| Area of Research | Model System | Observed Synergistic Effect | Reference |

| Diabetic Neuropathy | Type 1-like diabetic rats | Improved neuroprotective and antioxidant effects; enhanced reduction of retinal cell loss and oxidative stress. | nih.govnih.govnih.gov |

| Cardiovascular Health | Type 1-like diabetic rats | Significant reduction in triglyceride levels and cardiovascular biomarkers. | nih.gov |

| Food Preservation | Vegetable oils (e.g., sunflower oil) | Increased oxidative stability and delayed onset of rancidity. | researchgate.netcabidigitallibrary.orgmdpi.com |

| Reproductive Health | Male rats with induced heat stress | Greater improvement in sperm quality, antioxidant enzyme levels, and fertility indexes. | bohrium.comnih.gov |

| Hemostasis | In vitro assays | Significant inhibition of platelet aggregation. | nih.govgoogle.com |

Advanced Analytical Methodologies for S 3,4 Dihydroxyphenylglycol Research

Chromatographic Techniques

Chromatographic methods are central to the analysis of (S)-DOPEG, offering high resolution and sensitivity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Hydrophilic Interaction Liquid Chromatography (HILIC), and High-Performance Liquid Chromatography (HPLC) are widely utilized.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices (Plasma, Brain)

LC-MS/MS has emerged as a highly suitable method for quantifying 3,4-dihydroxyphenylglycol (B133932) (DHPG) in complex biological samples like plasma and brain tissue. This technique offers excellent sensitivity and selectivity, which is critical for measuring endogenous levels of DHPG that can serve as a biomarker for monoamine oxidase (MAO) inhibition. nih.govsigmaaldrich.com

A developed LC-MS/MS method utilizes a triple quadrupole mass spectrometer with negative electrospray ionization, which advantageously avoids the need for derivatization reagents. nih.govresearchgate.net The sample preparation for this method involves extraction using alumina (B75360) basic cartridges. nih.govresearchgate.net This methodology has proven sensitive enough to measure DHPG levels in plasma and has been successfully used to observe the modulation of DHPG levels following the administration of both selective and nonselective MAO inhibitors. nih.govresearchgate.net The results obtained through this method correlate well with the known MAO inhibition potential of various compounds, validating its use as a reliable biomarker assessment tool. nih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for DHPG Analysis

| Parameter | Specification |

|---|---|

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Sample Preparation | Alumina Basic Cartridge Extraction |

| Derivatization | Not Required |

| Biological Matrices | Plasma, Brain Regions |

| Application | Biomarker for Monoamine Oxidase (MAO) Inhibition |

Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like catecholamines and their metabolites, which are often poorly retained in reversed-phase liquid chromatography (RPLC). rsc.orgchromatographyonline.comnih.gov HILIC utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. rsc.orgfuture4200.com This setup facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to their retention. chromatographyonline.com

For the analysis of compounds like (S)-3,4-dihydroxyphenylglycol, HILIC coupled with fluorescence detection offers high sensitivity without the need for derivatization. rsc.org An enhancement in fluorescence intensity is often observed in the acetonitrile-rich mobile phase used in HILIC. rsc.org A developed HILIC method with fluorescence detection for catechol compounds in mouse urine allowed for the separation of eight different compounds within 15 minutes. rsc.org

Table 2: HILIC Method for Catechol Compound Analysis rsc.org

| Parameter | Specification |

|---|---|

| Stationary Phase | HILIC Column |

| Mobile Phase | 20 mmol L−1 ammonium (B1175870) formate (B1220265) (pH 2.5)/acetonitrile (20/80 v/v) |

| Flow Rate | 0.5 mL min−1 |

| Column Temperature | 35 °C |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 320 nm) |

| Application | Determination of catechol compounds in mouse urine |

This approach is particularly advantageous for its ability to retain and separate highly polar analytes, offering a complementary selectivity to RPLC. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection for Animal Tissues

A simple, rapid, and reliable High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection has been developed for the simultaneous quantification of 3,4-dihydroxyphenylglycol (DHPG), hydroxytyrosol (B1673988), and tyrosol in animal plasma and various tissues. nih.gov This method is valuable for studying the distribution and metabolism of these phenolic compounds.

The sample preparation for tissues such as the liver, heart, kidney, muscle, testes, white adipose tissue, and brain involves homogenization with zirconia beads followed by centrifugation. nih.gov For plasma samples, solid-phase extraction is employed. nih.gov The method demonstrates good linearity over a concentration range of 0.05-50 μg/mL for all three phenols. nih.gov It also shows acceptable accuracy and precision, making it suitable for detecting low concentrations of these compounds in small biological samples. nih.gov

Table 3: Performance of HPLC-UV-Vis Method for DHPG in Animal Tissues nih.gov

| Parameter | Plasma | Tissues |

|---|---|---|

| Accuracy | 91-95% | 63-100% |

| Intra-day Precision | 1.11-8.26% | 1.11-8.26% |

| Inter-day Precision | 0.32-9.5% | 0.32-9.5% |

| Linear Range | 0.05-50 μg/mL | 0.05-50 μg/mL |

Electrophoretic Separation Techniques

Electrophoretic techniques provide an alternative to chromatography for the analysis of charged species like (S)-DOPEG and other catecholamine metabolites.

Micellar Electrokinetic Chromatography (MEKC) for Urine Analysis

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that allows for the separation of both charged and neutral analytes. wikipedia.org In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes partition between the aqueous buffer (mobile phase) and the micelles, and their separation is based on these differential interactions. wikipedia.org

MEKC has been successfully applied to the analysis of catecholamine metabolites in urine samples. researchgate.net For instance, a validated α-cyclodextrin-modified MEKC method with diode-array detection was developed for the simultaneous separation of biogenic amines and their acidic metabolites. researchgate.net This technique offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net

Table 4: Optimized Parameters for MEKC Analysis of Catecholamine Metabolites researchgate.net

| Parameter | Specification |

|---|---|

| Background Electrolyte | 10mM sodium tetraborate (B1243019) decahydrate, 30mM SDS, 15% (v/v) methanol (B129727), 25mM α-CD (pH 9.36) |

| Capillary | Uncoated fused silica (B1680970) (75μm i.d. × 60.2cm length) |

| Detection Wavelength | 200 nm |

| Injection Time | 5 s |

| Applied Voltage | 25 kV |

| Temperature | 25 (±0.1)°C |

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from the complex biological matrix before instrumental analysis.

For the analysis of (S)-3,4-dihydroxyphenylglycol and related catecholamines, several extraction strategies are employed. Solid-phase extraction (SPE) is a widely used technique that provides sample cleanup and preconcentration. chromatographyonline.com The choice of the SPE sorbent is crucial for achieving selectivity. chromatographyonline.com For catecholamines, alumina-based extraction is a common approach where the catechol groups of the analytes adsorb to the alumina under basic conditions and are later eluted with an acidic solution. nih.gov A method for determining plasma DHPG utilized acid-washed alumina for isolation. nih.gov

Liquid-liquid extraction (LLE) is another conventional technique used for sample preparation in bioanalysis. websiteonline.cn For the analysis of catecholamines and metanephrines in urine, a simple LLE procedure has been developed as an alternative to the more complex SPE methods. lcms.cz

For tissue samples, preparation often involves homogenization to disrupt the cellular structure and release the analytes. nih.gov Subsequent steps may include protein precipitation, followed by centrifugation to separate the solid debris from the supernatant containing the analyte. nih.gov The extraction of DHPG from animal tissues has been successfully achieved by homogenization with zirconia beads and centrifugation. nih.gov

Solid-Phase Extraction (SPE) for Plasma and Urine

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. sigmaaldrich.com In the context of S-DOPEG analysis, SPE offers a robust method for isolating the compound from plasma and urine. phenomenex.blog The general principle involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. nih.gov Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov

Various sorbent materials can be employed in SPE, including polymeric reversed-phase sorbents, which have demonstrated high recovery rates for many drugs and metabolites. phenomenex.blognih.gov For catecholamines and their metabolites, specialized SPE cartridges, such as those containing alumina, are effective. nih.gov The choice of sorbent and elution solvent is critical and depends on the specific properties of the analyte and the sample matrix. thermofisher.com For instance, a mixed-mode SPE sorbent combining a strong cation exchanger with a non-polar sorbent is effective for extracting basic drugs from biological fluids. youtube.com

| Parameter | Description | Reference |

| Principle | Partitioning of analyte between a solid stationary phase and a liquid mobile phase. | sigmaaldrich.com |

| Application | Purification and concentration of S-DOPEG from plasma and urine. | phenomenex.blog |

| Common Sorbents | Polymeric reversed-phase, alumina, mixed-mode cation exchange. | nih.govnih.govyoutube.com |

| General Steps | 1. Sorbent conditioning, 2. Sample loading, 3. Washing of interferences, 4. Analyte elution. | nih.gov |

Homogenization and Centrifugation for Tissue Samples

Extracting S-DOPEG from tissue samples requires initial disruption of the cellular structure. Homogenization is a common method used to achieve this, typically involving the mechanical shearing of the tissue in a suitable buffer. nih.gov To minimize enzymatic degradation of the analyte, the process is often carried out on ice or using pre-chilled solvents. ucla.edu

Following homogenization, centrifugation is employed to separate the solid cellular debris from the liquid supernatant containing the dissolved S-DOPEG. nih.govucla.edu The supernatant is then collected for further purification and analysis. ucla.edu The choice of homogenization buffer and centrifugation parameters (speed and time) are crucial for efficient extraction and recovery of the analyte. nih.gov

| Step | Purpose | Key Considerations | Reference |

| Homogenization | Disruption of tissue and release of intracellular components. | Use of ice-cold buffer to prevent degradation. | nih.govucla.edu |

| Centrifugation | Separation of solid cellular debris from the liquid extract. | Optimization of speed and duration for clear separation. | nih.govucla.edu |

| Supernatant Collection | Isolation of the liquid fraction containing the analyte. | Careful aspiration to avoid disturbing the pellet. | ucla.edu |

Dispersive Solid-Phase Extraction (3D-DSPE)

Dispersive Solid-Phase Extraction (DSPE) is a variation of traditional SPE that involves dispersing the solid sorbent directly into the sample solution. mdpi.com This approach increases the surface area of contact between the sorbent and the analyte, potentially leading to faster and more efficient extraction. mdpi.com After a period of agitation, the sorbent with the bound analyte is separated from the sample matrix, typically by centrifugation. mdpi.com

A recent innovation in this area is the use of 3D-printed devices to facilitate the DSPE process, which can help overcome some of the drawbacks of the conventional method, such as the potential for sorbent particles to contaminate the final extract. researchgate.netvub.be For norepinephrine (B1679862) metabolites like DHPG, DSPE has been shown to be an effective preconcentration technique. researchgate.net

| Feature | Description | Reference |

| Principle | Sorbent is dispersed directly into the liquid sample. | mdpi.com |

| Advantages | Increased sorbent-analyte contact, potentially faster extraction. | mdpi.com |

| Separation Method | Typically centrifugation to pellet the sorbent. | mdpi.com |

| Innovation | Use of 3D-printed vessels to improve the process. | researchgate.netvub.be |

Spectroscopic Characterization for Purity and Structural Elucidation

Following sample preparation, spectroscopic techniques are essential for confirming the identity and purity of the isolated S-DOPEG.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. slideshare.net It provides detailed information about the chemical environment of individual atoms within a molecule. slideshare.net For S-DOPEG, ¹H NMR and ¹³C NMR would provide characteristic signals corresponding to the different hydrogen and carbon atoms in its structure, allowing for unambiguous identification. scilit.com

Furthermore, quantitative NMR (qNMR) can be used to assess the purity of a compound with high accuracy. researchgate.netnih.gov This is achieved by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. researchgate.net The use of two-dimensional NMR techniques can help to resolve complex spectra and further confirm the structure. slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation and identification of volatile and semi-volatile compounds. mdpi.com For the analysis of non-volatile compounds like S-DOPEG, a derivatization step is typically required to increase their volatility. mdpi.com

In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification. mdpi.com GC-MS is a valuable tool for identifying and quantifying S-DOPEG and its related metabolites in biological samples. nih.govthermofisher.com The Human Metabolome Database contains GC-MS spectral data for 3,4-Dihydroxyphenylglycol, which can be used as a reference. hmdb.ca

Synthetic Approaches and Derivatization in Academic Research

Chemical Synthesis Protocols

The chemical synthesis of (S)-3,4-Dihydroxyphenylglycol (DHPG) has been a subject of research aimed at overcoming the challenges of isolating high-purity amounts from natural sources. ucr.educornell.edu Methodologies have been developed that are efficient, cost-effective, and scalable, often starting from readily available chemical precursors. ucr.eduresearchgate.net

Multi-Step Synthesis from Precursors (e.g., Catechol)

A notable synthetic route utilizes catechol as the starting material. ucr.edumdpi.com This approach is advantageous due to the low cost of catechol and the high yield achieved in a limited number of steps. researchgate.netmdpi.com An efficient three-step procedure has been described that avoids extreme experimental conditions and laborious purification processes. researchgate.netmdpi.com

The synthesis begins with the reaction of catechol and chloroacetyl chloride in phosphoryl chloride, facilitated by microwave irradiation. mdpi.com This step yields 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. mdpi.com A Chinese patent also outlines a similar initial step involving pyrocatechol (B87986) (catechol), phosphorus oxychloride, and chloroacetyl chloride to produce 4-chloracetyl catechol. google.com

The second step in the sequence involves the conversion of the chloroacetyl intermediate into 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone (B8270273). mdpi.com The final step is the hydrogenation of this intermediate. The reaction is carried out in methanol (B129727) with a 10% Palladium on carbon (Pd/C) catalyst under pressure, which reduces the ketone to afford the final 3,4-dihydroxyphenylglycol (B133932) product. mdpi.com

Gram-Scale Synthesis Methodologies

The aforementioned multi-step synthesis from catechol has been successfully scaled to the gram level. ucr.educornell.edumdpi.com The procedure is designed to be scalable, making it suitable for producing significant quantities of DHPG for research and other applications. ucr.eduresearchgate.net

In a documented example of this gram-scale synthesis, 100 grams of catechol were used as the initial reactant. mdpi.com The first step, reacting catechol with chloroacetyl chloride, produced 162.6 grams of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, corresponding to a 93% yield. mdpi.com Following the synthetic sequence, the process can yield gram quantities of the final DHPG product. mdpi.com For instance, a starting amount of 1.4 grams of the ketone precursor 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone yielded 1.13 grams of DHPG, an 80% yield for the final hydrogenation step. mdpi.com This demonstrates the efficiency and scalability of the protocol. ucr.eduresearchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Enzyme-catalyzed approaches offer a powerful alternative to conventional chemical methods for the synthesis of DHPG derivatives. plos.orgresearchgate.net These biocatalytic transformations can achieve high chemo- and regioselectivity, which is often difficult to accomplish with traditional organic synthesis. researchgate.netnih.gov

Use of Lipolytic Bacteria for Novel Derivatives

Research has demonstrated the successful use of lipolytic bacteria, isolated from food-processing industrial wastes, for creating new lipophilic derivatives of DHPG. researchgate.netnih.govresearchgate.net These bacteria produce lipolytic supernatants that can be used directly as unpurified biocatalysts. plos.orgresearchgate.net This approach has been used to synthesize a range of partially acetylated phenolic compounds from olive polyphenols, including DHPG. plos.orgnih.gov Bacterial strains such as Terribacillus sp. 2B122, Enterobacter sp. 1B89, Pseudomonas sp. 2B120, and Bacillus sp. HR21-6 have been effectively employed for these transformations. plos.org This novel enzymatic method provides access to targeted mono- or di-acylated derivatives of DHPG. plos.org

Chemo- and Regioselective Acylation/Deacylation

The enzymatic modification of DHPG showcases remarkable chemo- and regioselectivity. nih.gov Lipases from the selected bacteria show a preference for acylating or deacylating phenolic hydroxyl groups and phenolic esters. plos.orgresearchgate.net

For acylation, the reaction can be performed using isopropenyl acetate (B1210297) as both the solvent and acylating agent. nih.govsemanticscholar.org In the case of DHPG acetylation, both monoacetylated and diacetylated derivatives were obtained. nih.gov The conversion rates for DHPG acetylation using lipase (B570770) extracts ranged from 61% to 70%. plos.orgsemanticscholar.org The process yielded monoacetylated derivatives on the catechol ring and the primary aliphatic alcohol in similar proportions. plos.orgsemanticscholar.org

For deacylation, the process was studied using peracetylated DHPG. plos.orgnih.gov The regioselective deacetylation of the phenolic hydroxyl groups was achieved via a transacetylation process with a primary alcohol (such as methanol, ethanol, propan-1-ol, or butan-1-ol) in the presence of the bacterial supernatants. plos.orgnih.gov

Regioselective Acetylation of DHPG using Bacterial Supernatants

| Bacterial Strain | Conversion (%) | Ratio of Monoacylation (Aromatic Ring : Aliphatic Chain) |

|---|---|---|

| Terribacillus sp. 2B122 | ~61-70% | 1:1:1 plos.orgsemanticscholar.org |

| Enterobacter sp. 1B89 | ~61-70% | 1:1:1 plos.orgsemanticscholar.org |

| Pseudomonas sp. 2B120 | ~61-70% | 1:1:2 plos.orgsemanticscholar.org |

| Bacillus sp. HR21-6 | ~61-70% | 1:1:2 plos.orgsemanticscholar.org |

Lipase-Mediated Etherification for Lipophilic Analogues

An unexpected and significant discovery in the biocatalytic transformation of DHPG derivatives is a lipase-mediated etherification at the benzylic position. plos.orgresearchgate.netnih.gov During the alcoholysis of peracetylated DHPG, enzymes in the bacterial supernatants catalyzed not only the deacetylation of the phenolic acetoxy groups but also the substitution of the acetoxy group at the benzylic position with an alkoxy group from the solvent alcohol. plos.orgnih.gov

This reaction resulted in a series of novel, more lipophilic 2-alkoxy-2-(3,4-dihydroxyphenyl)ethyl acetate derivatives. researchgate.netnih.gov This procedure represents the first reported synthesis of 3,4-dihydroxyphenylglycol ethers. plos.orgnih.gov The yield of these monoacetylated etherified derivatives ranged from 40% to 90%, depending on the specific bacterial isolate used. plos.orgnih.gov This enzymatic approach provides access to unprecedented derivatives of DHPG with potentially improved properties. plos.orgresearchgate.net

Yield of Lipase-Catalyzed Synthesis of DHPG Ethers

| Derivative | Bacterial Lipase Source | Yield Range (%) |

|---|---|---|

| 2-alkoxy-2-(3,4-dihydroxyphenyl)ethyl acetate | Various lipolytic bacteria | 40-90 plos.orgnih.gov |

Preclinical Model Systems in S 3,4 Dihydroxyphenylglycol Research

In Vitro Cellular and Tissue Models

Isolated Macrophage Systems for Inflammation Studies

Isolated macrophage systems are instrumental in investigating the anti-inflammatory properties of DHPG. Studies have utilized murine peritoneal macrophages and human monocytic cell lines, such as THP-1, to model inflammatory responses. mdpi.comcaymanchem.comnih.gov In these models, inflammation is typically induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Research has shown that DHPG can modulate the inflammatory response in these systems. caymanchem.com Specifically, DHPG has been observed to reduce the production of nitrite (B80452), a marker of nitric oxide synthesis, in LPS-stimulated mouse peritoneal macrophages. caymanchem.com Furthermore, it has been demonstrated to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory cascade. caymanchem.com The mechanism for these effects appears to involve the inhibition of the degradation of IκBα, a protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm. caymanchem.com In THP-1 monocytic cells, DHPG has also been shown to possess anti-inflammatory effects. mdpi.com

These findings from isolated macrophage systems suggest that DHPG has direct anti-inflammatory and antioxidant activities, positioning it as a compound of interest for conditions with an inflammatory component. caymanchem.comacs.org

Brain Slice Models for Neuroprotection Research

Organotypic hippocampal slice cultures and acute brain slices serve as vital in vitro models for studying the neuroprotective effects of (S)-DHPG. researchgate.netnih.govresearchgate.netiu.edu These models allow for the investigation of neuronal responses to insults like ischemia and excitotoxicity in a preserved neural network.

In studies using rat brain slices subjected to hypoxia-reoxygenation, a model that mimics the damage caused by ischemic stroke, DHPG has demonstrated significant neuroprotective effects. mdpi.comnih.gov It has been shown to reduce lactate (B86563) dehydrogenase (LDH) efflux, which is an indicator of cell death. mdpi.com The neuroprotective action of DHPG in these models is often linked to its antioxidant properties. mdpi.com

Furthermore, research has explored the synergistic neuroprotective effects of DHPG when combined with other compounds, such as hydroxytyrosol (B1673988), another polyphenol found in olive oil. mdpi.comnih.gov These studies in brain slice models have been crucial in highlighting the potential of DHPG to protect neurons from damage, particularly in the context of neurodegenerative diseases and stroke. mdpi.comresearchgate.netnih.govresearchgate.net

In Vivo Animal Models

Rodent Models for Neurotransmitter Metabolism Studies (e.g., Rabbit, Rat, Mouse)

Rodent models, including rabbits, rats, and mice, are extensively used to study the metabolism of norepinephrine (B1679862) and the role of DHPG as its primary intraneuronal metabolite. caymanchem.comnih.govnih.govresearchgate.netphysiology.org These models have been fundamental in establishing that DHPG formation is a major pathway for the clearance of norepinephrine in the central nervous system. nih.govnih.gov

Studies in rats have shown that the accumulation of conjugated DHPG in the brain is a significant route of norepinephrine metabolism, in some regions even exceeding that of 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.govnih.gov The ratio of DHPG to norepinephrine (DHPG/NE) is often used as an index of sympathetic nervous system activity and norepinephrine turnover. nih.gov For instance, in a rat model of heart failure, an elevated DHPG/NE ratio in the heart reflected increased sympathetic activity. nih.gov

Mouse models have also been employed to investigate norepinephrine metabolism, revealing species-specific differences in the relative importance of DHPG and MHPG pathways. nih.gov The rotenone (B1679576) model in rats, which mimics some aspects of Parkinson's disease, has been used to study abnormalities in catecholamine metabolism, where DHPG levels are measured to understand the impact on noradrenergic neurons. biologists.combiologists.commdpi.com

Genetically Engineered Animal Models for Noradrenergic System Dysfunction (e.g., NET A457P Knock-in Mice)

To investigate the consequences of specific dysfunctions in the noradrenergic system, genetically engineered mouse models have been developed. A key example is the norepinephrine transporter (NET) A457P knock-in mouse. nih.govnih.gov This model carries a mutation in the gene encoding NET that was identified in human patients with postural orthostatic tachycardia syndrome (POTS), a disorder characterized by abnormal heart rate increases upon standing. nih.govnih.gov

In these NET A457P mice, the function of the norepinephrine transporter is impaired, leading to reduced reuptake of norepinephrine into presynaptic neurons. nih.govnih.gov This results in a characteristic biochemical profile that mirrors the human condition, including elevated plasma and urine norepinephrine levels, and significantly reduced levels of DHPG. nih.govnih.govbiologists.com The decreased DHPG levels and a reduced DHPG:NE ratio are direct consequences of the diminished intraneuronal metabolism of norepinephrine due to the faulty transporter. nih.govnih.gov

This knock-in mouse model has been invaluable for demonstrating that NET dysfunction is sufficient to cause a POTS-like phenotype and for studying the associated central nervous system and behavioral comorbidities. nih.govnih.gov The model provides a platform to dissect the mechanisms of noradrenergic dysregulation and the role of DHPG as a biomarker for NET function. nih.govnih.govbiologists.com

Table 1: Catecholamine and Metabolite Levels in NET A457P Knock-in Mice Data represents changes relative to wild-type (NET+/+) mice.

| Genotype | Sample | Norepinephrine (NE) | 3,4-Dihydroxyphenylglycol (B133932) (DHPG) | DHPG:NE Ratio |

|---|---|---|---|---|

| NET+/P (Heterozygous) | Heart | No significant change | Decreased | Trend towards decrease |

| Plasma/Urine | Elevated | Decreased | Decreased | |

| NETP/P (Homozygous) | Heart | Decreased | Decreased | Decreased |

| Plasma/Urine | Elevated | Decreased | Decreased |

Models for Oxidative Stress and Neuropathy (e.g., Diabetic Rats)

Animal models of diabetes, particularly streptozotocin-induced diabetic rats, are crucial for studying the role of DHPG in the context of oxidative stress and diabetic complications like neuropathy and nephropathy. mdpi.comnih.govmdpi.comnih.govmdpi.commdpi.comresearchgate.netnih.gov These models exhibit key features of type 1 diabetes, including hyperglycemia, which leads to increased systemic and tissue-specific oxidative and nitrosative stress. mdpi.commdpi.com

In diabetic rat models, research has shown that the administration of DHPG can exert significant protective effects. mdpi.commdpi.com Studies have demonstrated that DHPG treatment reduces markers of oxidative stress in both serum and target organs like the kidneys and brain. mdpi.commdpi.com This antioxidant effect is associated with a reduction in diabetic neuropathy, as evidenced by the preservation of retinal nerve cells, and a nephroprotective effect, indicated by reduced proteinuria and glomerular damage. mdpi.commdpi.com

The neuroprotective effects of DHPG in diabetic rats have also been assessed using ex vivo brain slices subjected to hypoxia-reoxygenation, confirming that DHPG's benefits extend to protecting against ischemic injury in a diabetic state. mdpi.comnih.gov These models have been instrumental in demonstrating the therapeutic potential of DHPG in mitigating long-term diabetic complications, likely through its ability to counteract oxidative stress. mdpi.commdpi.com

Table 2: Effects of DHPG in a Rat Model of Type 1 Diabetes

| Parameter | Diabetic Control Rats | Diabetic Rats + DHPG |

|---|---|---|

| Oxidative Stress Markers | Increased | Reduced |

| Retinal Neuronal Cell Count | Reduced | Increased (Loss Reduced) |

| Brain LDH Efflux (Hypoxia Model) | Increased | Reduced |

| Urinary Protein Excretion | Increased | Reduced |

| Glomerular Sclerosis | Increased | Reduced |

Emerging Research Directions and Future Perspectives on S 3,4 Dihydroxyphenylglycol

Elucidation of Novel Biological Roles

While historically viewed as an inactive byproduct, recent studies are illuminating novel biological functions for (S)-DOPEG, particularly highlighting its neuroprotective and antioxidant properties.

A notable area of investigation is its potential role in mitigating diabetic neuropathy. A 2022 study in an experimental model of type-1 like diabetes in rats demonstrated that administration of DHPG reduced oxidative stress variables and decreased the loss of retinal neuronal cells. nih.gov The study also assessed brain lactate (B86563) dehydrogenase (LDH) efflux as an indirect marker of cell death and found that DHPG treatment led to a reduction. nih.gov Interestingly, when combined with hydroxytyrosol (B1673988) (HT), another polyphenol found in extra virgin olive oil (EVOO), the neuroprotective and antioxidant effects were enhanced, suggesting a synergistic relationship. nih.gov This research points to a therapeutic potential for DHPG, a natural compound found in sources like olives, in managing diabetic complications. nih.govhmdb.ca

Beyond its effects in diabetes models, (S)-DOPEG is recognized as a potent antioxidant. hmdb.camdpi.com This free-radical scavenging ability is a key aspect of its protective mechanisms. mdpi.com Some research also suggests that DHPG may possess antiviral properties and the ability to inhibit 5-HT2 receptors, which could open up entirely new avenues of investigation into its biological significance. biosynth.com Furthermore, its involvement in the broader catecholamine system means that altered levels are associated with various neurological and psychiatric conditions, such as depression and anxiety, underscoring its potential as a biomarker. ontosight.ai

Advanced Methodological Development

Progress in understanding the roles of (S)-DOPEG is critically dependent on the ability to accurately and sensitively measure its concentration in biological samples. Recent years have seen the development of sophisticated analytical methods to quantify this compound in complex matrices like plasma, urine, and brain tissue.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of DHPG in plasma and various brain regions. nih.gov This technique uses alumina-based extraction and a triple quadrupole mass spectrometer with negative electrospray ionization, eliminating the need for derivatization. nih.gov The method proved sensitive enough to measure plasma DHPG levels and to detect changes following the administration of MAO inhibitors, confirming its utility as a biomarker for assessing the efficacy of new therapeutic agents targeting MAO. nih.gov

Another advanced technique involves hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence detection. researchgate.net Researchers found that a ZIC-cHILIC column was particularly effective for separating eight different catechol compounds, including DHPG, within a 15-minute timeframe. researchgate.net This method demonstrated improved sensitivity compared to traditional reversed-phase liquid chromatography, partly due to the increased fluorescence intensity of catechol compounds in the acetonitrile-rich mobile phase used in HILIC. researchgate.net

Furthermore, a high-performance liquid chromatographic (HPLC) method with UV-Vis detection has been developed for the simultaneous quantification of DHPG, hydroxytyrosol, and tyrosol in animal plasma and tissues. researchgate.net This method employs solid-phase extraction for plasma samples and homogenization for tissue samples, proving to be reliable, precise, and accurate for detecting low concentrations of these phenols. researchgate.net

The following table provides a comparative overview of these advanced analytical methods.

| Method | Detection Principle | Sample Matrix | Key Advantages | Reported Limit of Detection (LOD) | Reference |

| LC-MS/MS | Tandem Mass Spectrometry | Plasma, Brain Tissue | High sensitivity and specificity, no derivatization required. | Not specified, but sensitive enough to measure basal plasma levels. | nih.gov |

| HILIC-FLD | Fluorescence Detection | Mouse Urine | Good peak shapes, improved sensitivity over RP-LC, separates 8 catechols in <15 min. | 3–28 nM | researchgate.net |

| HPLC-UV | UV-Vis Detection | Animal Plasma & Tissues | Simple, fast, reliable for simultaneous analysis of multiple phenols. | 0.8 µg/mL (as LOD) | researchgate.net |

Translational Research Opportunities from Preclinical Findings

Translational research aims to bridge the gap between basic scientific discoveries made in preclinical settings and their application in clinical practice to benefit human health. researchgate.netnih.gov The emerging findings on (S)-DOPEG present several exciting translational opportunities, primarily centered on its potential as a therapeutic agent and as a diagnostic or monitoring biomarker.

The preclinical evidence demonstrating the neuroprotective effects of (S)-DOPEG in diabetic rats is a prime candidate for translation. nih.gov The observed reduction in oxidative stress and neuronal cell loss in the retina suggests a potential therapeutic strategy for diabetic retinopathy, a common and debilitating complication of diabetes. nih.gov The "bench-to-bedside" approach would involve moving from these animal model findings to designing early-phase clinical trials in humans to assess the safety and efficacy of (S)-DOPEG for this indication. nih.govwisc.edu The fact that (S)-DOPEG is a naturally occurring compound found in food sources like olives could facilitate its development as a nutraceutical or therapeutic agent. nih.govnih.gov

Furthermore, the utility of (S)-DOPEG as a biomarker represents a significant translational avenue. As a direct metabolite of norepinephrine (B1679862) produced by MAO, its levels in plasma can serve as a dynamic marker of MAO activity. nih.gov This has direct applications in drug development, allowing researchers to assess the target engagement and pharmacodynamic effect of new MAO inhibitors. nih.gov Beyond pharmacology, DHPG levels are being investigated as potential biomarkers for neurodegenerative diseases. For instance, alterations in catecholamine metabolites, including DHPG, are observed in Parkinson's disease, and further research may solidify its role in early diagnosis or monitoring disease progression. frontiersin.orgnih.gov The development of reliable biomarkers is a critical need in translational medicine to aid in diagnosing complex diseases and monitoring treatment efficacy. dndi.org Successfully translating these preclinical findings will require meticulously designed studies that can validate these promising results in human populations. researchgate.netnih.gov

Q & A

What are the standard analytical methods for quantifying DHPG in biological matrices?

Basic Research Question

DHPG is typically quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection. A validated method involves reversed-phase chromatography with a step-wise gradient elution system (e.g., mobile phases of sodium phosphate buffer, methanol, and tetrahydrofuran). This approach resolves DHPG from structurally similar metabolites like DOMA, VMA, and MHPG in human urine or plasma . Key parameters include:

- Column : C18 reversed-phase.

- Detection : Coulometric electrochemical cell (optimized potentials: +0.45 V and +0.65 V).

- Sample Preparation : Acidification and solid-phase extraction to remove interferents.

How do DHPG levels in plasma versus cerebrospinal fluid (CSF) reflect central vs. peripheral norepinephrine activity?

Advanced Research Question

DHPG’s distribution varies between plasma (peripheral) and CSF (central) due to compartment-specific metabolism. For example, norepinephrine reuptake inhibitors (e.g., duloxetine) show similar plasma DHPG suppression (Imax ~70%) but divergent CSF Imax values (~30%), indicating blood-brain barrier limitations. To model this:

- Use dual sampling protocols (simultaneous plasma/CSF collection).

- Apply compartmental pharmacokinetic models to differentiate central vs. peripheral MAO/COMT activity .

- Note: CSF DHPG correlates better with central norepinephrine turnover, while plasma DHPG reflects systemic metabolism .

What enzymatic pathways govern DHPG metabolism, and how can their activity be experimentally assessed?

Basic Research Question

DHPG is produced via monoamine oxidase (MAO)-catalyzed deamination of norepinephrine, followed by catechol-O-methyltransferase (COMT)-mediated conversion to MHPG. Key experimental approaches:

- MAO Inhibition : Use clorgyline (MAO-A inhibitor) or selegiline (MAO-B inhibitor) to isolate isoform-specific contributions.

- COMT Activity Assays : Measure MHPG:DHPG ratios in tissues or fluids after COMT inhibition (e.g., entacapone).

- Localization Studies : Compare intraneuronal (MAO-dominated) vs. extraneuronal (COMT-dominated) DHPG production using synaptosomal preparations .

How can discrepancies in DHPG levels be resolved when assessing α2-adrenoceptor-mediated norepinephrine release?

Advanced Research Question

Plasma DHPG alone may not reflect acute α2-adrenoceptor activity due to metabolic lag. To address this:

- Combine acute MAO inhibition (e.g., moclobemide) with norepinephrine measurements.

- Monitor time-dependent DHPG suppression (t½ ~2–3 hr) to infer receptor-mediated feedback.

- Validate using microdialysis in animal models to capture real-time central norepinephrine-DHPG dynamics .

What experimental models demonstrate DHPG’s antioxidant and anti-inflammatory effects?

Advanced Research Question

In vitamin E-deficient rats, DHPG (10 mg/kg/day) reduces plasma peroxides and modulates hepatic ALDH2 activity. Methodological steps:

- Animal Model : Induce oxidative stress via vitamin E-deficient diet.

- Intervention : Administer DHPG or alperujo extract (olive by-product).

- Proteomic Analysis : Use 2D gel electrophoresis and network analysis to identify pathways (e.g., NF-κB, COX-2 downregulation) .

How can derivatization improve DHPG detection in gas chromatography-mass spectrometry (GC-MS)?

Advanced Research Question

Derivatization with hexamethyldisilazane (HMDS) enhances DHPG’s volatility for GC-MS:

- Protocol : React DHPG with HMDS in pyridine (60°C, 30 min).

- Outcome : Trimethylsilyl derivatives improve peak resolution and sensitivity.

- Validation : Compare with underivatized HPLC-EC results to ensure accuracy .

How do pharmacokinetic models account for DHPG’s response to reuptake inhibitors?

Basic Research Question

Indirect response models simulate DHPG suppression by reuptake inhibitors (e.g., atomoxetine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.